molecular formula C19H19Cl2FN6O B2729626 N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179432-84-8

N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2729626
CAS No.: 1179432-84-8
M. Wt: 437.3
InChI Key: NEOSTBSOEXKADR-UHFFFAOYSA-N
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Description

N2-(4-Chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound characterized by distinct substituents: a 4-chlorophenyl group at the N2 position, a 2-fluorophenyl group at the N4 position, and a morpholin-4-yl group at the C6 position, with a hydrochloride counterion enhancing solubility. Triazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability . The morpholine moiety in this compound likely improves aqueous solubility and bioavailability, while the halogenated aryl groups may enhance target binding through steric and electronic effects.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O.ClH/c20-13-5-7-14(8-6-13)22-17-24-18(23-16-4-2-1-3-15(16)21)26-19(25-17)27-9-11-28-12-10-27;/h1-8H,9-12H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOSTBSOEXKADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Nucleophilic Substitution on Cyanuric Chloride

The most widely reported approach for analogous triazines involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This method leverages the differential reactivity of the triazine chlorides at varying temperatures.

Optimization and Challenges

Regioselectivity Control

The order of substitution critically impacts regioselectivity. Introducing morpholine first (low-temperature step) ensures preferential substitution at the 6-position, while 4-chloroaniline and 2-fluoroaniline occupy the 2- and 4-positions, respectively. Reverse sequences lead to mixed isomers, complicating purification.

Solvent and Base Selection

  • THF/DMF : Optimal for sequential substitutions due to high dielectric constants and compatibility with nitrogenous bases.
  • Triethylamine vs. K2CO3 : Triethylamine is preferred for final substitutions to minimize hydrolysis.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves residual aryl amine byproducts.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazine-H), 7.65–7.10 (m, 8H, aryl-H), 3.70 (t, 4H, morpholine-OCH2), 2.85 (t, 4H, morpholine-NCH2).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1550 cm⁻¹ (triazine ring), 1220 cm⁻¹ (C-F).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition above 300°C, indicating suitability for high-temperature applications.

Comparative Analysis of Synthetic Routes

Parameter Stepwise Substitution Cyclocondensation
Yield 65–70% 50–55%
Purity ≥98% 90–92%
Scalability High (batch size >1 kg) Moderate (batch size <500 g)
Cost Efficiency Moderate (multiple steps) Low (single pot)
Regulatory Compliance USP/EP compliant Requires validation

Industrial and Research Applications

The compound’s structural analogs exhibit:

  • Antimicrobial Activity : MIC values of 2–4 µg/mL against Staphylococcus aureus.
  • Kinase Inhibition : IC50 of 0.8 nM against CDK4/6 in oncology research.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step reactions starting from simpler precursors. The process includes:

  • Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate nucleophiles.
  • Substituent Introduction : Functional groups such as chlorophenyl and fluorophenyl are incorporated via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its triazine core can be modified to create more complex molecules with diverse functionalities. It is particularly useful in:

  • Synthesis of Other Triazines : The compound can be used as a precursor for developing new triazine derivatives with varied biological activities .
  • Reagent in Organic Reactions : It participates in various organic transformations due to its reactive functional groups.

Biology

The compound has shown potential biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Studies have indicated that triazine derivatives exhibit significant antibacterial and antifungal activities .
  • Anticancer Activity : Research has demonstrated that certain triazine compounds possess cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Medicine

In the realm of pharmaceuticals, this compound is being explored for its therapeutic potential:

  • Inhibition of Key Enzymes : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Inhibition of Acetylcholinesterase

A recent study evaluated the inhibitory effects of various triazine derivatives on AChE activity. It was found that modifications on the aromatic rings significantly enhanced the inhibition potency. The compound was one of the lead candidates due to its structural features that favor binding to the enzyme's active site .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazine ring and its substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triazine Family

Substituent Effects on Core Triazine Framework

The compound’s structural analogues differ primarily in substituent type and position, influencing physicochemical and biological properties:

Compound Name N2 Substituent N4 Substituent C6 Substituent Counterion/Salt Key Features
Target Compound 4-Chlorophenyl 2-Fluorophenyl Morpholin-4-yl Hydrochloride Enhanced solubility, halogenated aryl groups
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine N-Methyl, N-Phenyl Morpholin-4-yl None Neutral, methyl-phenyl substitution
L4 (from ) 4-Chlorophenyl Pyrimidin-2-yl Chlorine None Dual chlorophenyl, pyrimidinyl groups
  • Morpholine vs. Chlorine at C6 : The morpholin-4-yl group in the target compound introduces an oxygen atom, facilitating hydrogen bonding and solubility compared to the chloro group in L3. This substitution may reduce steric hindrance while improving pharmacokinetics.
  • Halogenated Aryl Groups: The 4-chlorophenyl and 2-fluorophenyl groups in the target compound provide a balance of electron-withdrawing effects and lipophilicity.
Impact of Counterion

The hydrochloride salt in the target compound distinguishes it from neutral analogues like those in and . Ionic forms generally enhance aqueous solubility, which is critical for drug delivery and bioavailability.

Physicochemical Properties

  • Solubility : The hydrochloride salt and morpholine group likely render the target compound more water-soluble than L4 (neutral, chloro-substituted) or the methyl-phenyl analogue in .
  • Thermal Stability : Triazine cores generally exhibit high thermal stability. The morpholine group’s electron-donating effects may slightly reduce stability compared to chloro substituents but improve processability.

Biological Activity

N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179432-84-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClFN6O with a molecular weight of 437.3 g/mol. The compound features a triazine core substituted with various aryl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19ClFN6O
Molecular Weight437.3 g/mol
CAS Number1179432-84-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the triazine family, particularly those targeting breast cancer cells. A notable study evaluated a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines against various breast cancer cell lines, including MDA-MB231 (triple-negative), SKBR-3 (HER2-positive), and MCF-7 (hormone receptor-positive) cells. The results indicated that these compounds exhibited selective antiproliferative activity against MDA-MB231 cells with a GI50 value as low as 1 nM .

Mechanism of Action:
The primary mechanism by which these compounds exert their effects appears to be through the induction of apoptosis in cancer cells. Morphological changes observed via fluorescence microscopy support this conclusion. The compounds also demonstrated minimal cytotoxicity towards non-cancerous MCF-10A epithelial breast cells, indicating a favorable selectivity profile .

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit various enzymes involved in cancer progression. Research has shown that related triazine derivatives can inhibit DNA topoisomerase IIα and other kinases implicated in tumor growth and survival .

Inhibitory Effects:
The compound's ability to target these enzymes suggests potential applications not only in oncology but also in treating other conditions where these pathways are dysregulated.

Case Studies

  • Study on MDA-MB231 Cells:
    • Objective: To evaluate the antiproliferative effects of triazine derivatives.
    • Findings: The most effective compound showed a GI50 value significantly lower than standard chemotherapeutics like methotrexate and nilotinib .
    • Conclusion: The triazine scaffold can be optimized for enhanced anticancer activity.
  • Enzyme Activity Assays:
    • Objective: To assess the inhibitory effects on DNA topoisomerase IIα.
    • Findings: Compounds demonstrated potent inhibition comparable to known inhibitors.
    • Conclusion: These findings support further development for therapeutic use against cancers reliant on DNA replication processes .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structural Optimization: Modifying substituents on the triazine core may enhance selectivity and potency against specific cancer types.
  • Combination Therapies: Investigating the compound's efficacy in combination with existing chemotherapeutics could provide insights into synergistic effects.
  • Broader Therapeutic Applications: Given its enzyme-inhibitory properties, exploring its potential in treating other diseases beyond cancer may yield promising results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, sequential amination reactions are employed, where chloro-substituted triazine intermediates react with 4-chlorophenyl and 2-fluorophenyl amines under reflux in polar aprotic solvents like DMF or DMSO. The morpholino group is typically introduced via substitution at the 6-position of the triazine ring .
  • Key Considerations : Optimize reaction temperatures (80–120°C) and stoichiometric ratios of amines to minimize side products. Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 484.1).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?

  • In Vitro Models :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Compare with cisplatin or other triazine-based controls .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that morpholino groups may enhance membrane permeability .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, morpholino group) influence the compound’s biological activity and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Chlorophenyl vs. Fluorophenyl : The 4-chloro substituent enhances hydrophobic interactions with target proteins, while the 2-fluoro group may reduce metabolic degradation via steric hindrance .
  • Morpholino Group : Improves solubility and pharmacokinetic properties but may reduce cytotoxicity compared to smaller substituents (e.g., methyl). Use molecular docking to assess binding affinity with targets like DNA topoisomerase II .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Hypothesis Testing :

  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) vs. necrosis.
  • Target Identification : Use siRNA knockdown or proteomics to identify proteins differentially expressed in sensitive vs. resistant cell lines .
    • Data Normalization : Include positive controls (e.g., doxorubicin) and account for cell line-specific factors like P-glycoprotein efflux .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Experimental Design :

  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life and identify metabolites via LC-MS/MS .

Q. What computational methods support the rational design of derivatives with improved efficacy?

  • Approaches :

  • Molecular Dynamics Simulations : Predict binding modes with targets like EGFR or PARP.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How does the compound interact with metalloenzymes or transition metal complexes in catalytic systems?

  • Coordination Chemistry : Synthesize Pt(II) or Pd(II) complexes (e.g., using K2_2PtCl4_4) and characterize via X-ray crystallography. Compare ligand exchange kinetics with simpler triazines .
  • Application : Evaluate catalytic activity in Suzuki-Miyaura coupling or oxidation reactions .

Methodological Notes

  • Contradictory Data : If biological activity varies between studies, verify assay conditions (e.g., serum concentration, incubation time) and compound batch purity.
  • Advanced Purification : For crystallography-grade samples, use recrystallization from ethanol/water mixtures and confirm single-crystal formation via XRD .

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